molecular formula C12H14N2O3 B120123 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- CAS No. 88372-47-8

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-

Cat. No. B120123
CAS RN: 88372-47-8
M. Wt: 234.25 g/mol
InChI Key: JTCTZPXAQOMDEI-VIFPVBQESA-N
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Description

The compound of interest, "(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-", is a derivative of 1-benzazepin-2-one and has been studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor. This class of compounds has garnered attention due to their therapeutic potential in treating cardiovascular diseases such as hypertension.

Synthesis Analysis

The synthesis of this compound involves reductive amination of 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione with L-amino acid derivatives. This process has been described in the literature, where a series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives were prepared and tested for their ACE inhibitory activity . Additionally, an enantioselective synthesis method has been reported, which utilizes a crystallization-based resolution to achieve the desired optically active ACE inhibitor . This method is significant as it ensures the production of the pharmacologically active enantiomer.

Molecular Structure Analysis

The molecular structure of these derivatives is crucial for their biological activity. The presence of the 3-amino-2-oxo-1-benzazepine moiety is a key feature that contributes to the ACE inhibitory activity. The stereochemistry of the compound, particularly the (3S) configuration, is also important for its potency and selectivity towards the enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds, such as reductive amination and enantioconvergent crystallization-based resolution, are designed to produce the active enantiomer with high purity. The reductive amination step is critical for introducing the amino group, which is essential for ACE inhibition. The crystallization-based resolution allows for the separation of enantiomers, ensuring that the pharmacologically active (S)-enantiomer is obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the acetic acid moiety contributes to the compound's solubility and its interaction with biological targets. The stability of the compound under physiological conditions is also an important factor that affects its shelf life and efficacy as a drug .

Scientific Research Applications

Angiotensin Converting Enzyme Inhibitors

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-, and its derivatives have been extensively studied for their role as angiotensin converting enzyme (ACE) inhibitors. These compounds are significant in the context of hypertension and cardiovascular diseases. For example, Stanton et al. (1985) found that these derivatives, particularly compound 5a, showed potent inhibition of angiotensin I pressor response in dogs (Stanton et al., 1985). Similarly, Yanagisawa et al. (1988) synthesized alpha-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids and evaluated their ACE inhibitory activities, finding significant in vitro and in vivo efficacy (Yanagisawa et al., 1988).

Enantioselective Synthesis

The enantioselective synthesis of these compounds is another area of focus, highlighting their importance in chiral chemistry. Boyer et al. (1988) described an enantioconvergent synthesis of a potent ACE inhibitor utilizing crystallization-based resolution (Boyer et al., 1988). Ohtani et al. (2002) reported an efficient and enantioselective synthesis of a key intermediate for a vasopressin V2 receptor agonist, highlighting the utility of these compounds in the synthesis of bioactive molecules (Ohtani et al., 2002).

Biomedical Research

In the realm of biomedical research, these compounds have been explored for their pharmacokinetics and bioavailability. Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for quantifying these compounds in plasma and urine, which is essential for pharmacokinetic studies (Kaiser et al., 1987). Waldmeier and Schmid (1989) studied the disposition of benazepril hydrochloride, a derivative of this compound, in various species, providing insights into its absorption, distribution, and excretion (Waldmeier & Schmid, 1989).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. This compound is not intended for human or veterinary use, suggesting that it may pose risks if not handled properly .

properties

IUPAC Name

2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCTZPXAQOMDEI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237004
Record name 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-

CAS RN

88372-47-8
Record name Benazepril hydrochloride impurity E [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088372478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-2-OXO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL)ACETIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE36CS7GZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Reactant of Route 2
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Reactant of Route 3
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Reactant of Route 4
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Reactant of Route 5
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-
Reactant of Route 6
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-

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